Cas no 852373-35-4 (2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide)

2-{3-(4-Chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide is a structurally complex heterocyclic compound featuring a triazolopyridazine core linked to a chlorophenyl group and an acetamidophenyl moiety via a sulfanyl-acetamide bridge. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or receptor modulation due to its fused heterocyclic system and polar functional groups. The presence of the 4-chlorophenyl and acetamido substituents may enhance binding affinity and selectivity in biological targets. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound's stability and solubility profile are likely optimized for pharmacological applications.
2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide structure
852373-35-4 structure
Product Name:2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide
CAS No:852373-35-4
MF:C21H17ClN6O2S
MW:452.916681051254
CID:6369894
PubChem ID:16832447
Update Time:2025-10-10

2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide
    • 852373-35-4
    • F0676-0176
    • AB00684946-01
    • N-(3-acetamidophenyl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
    • N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
    • 2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide
    • AKOS024595144
    • Inchi: 1S/C21H17ClN6O2S/c1-13(29)23-16-3-2-4-17(11-16)24-19(30)12-31-20-10-9-18-25-26-21(28(18)27-20)14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,23,29)(H,24,30)
    • InChI Key: FYOJQDJFBJGQHS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NN=C2C=CC(=NN12)SCC(NC1=CC=CC(=C1)NC(C)=O)=O

Computed Properties

  • Exact Mass: 452.0822227g/mol
  • Monoisotopic Mass: 452.0822227g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 635
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 127Ų

2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide Pricemore >>

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Additional information on 2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide

Introduction to 2-{3-(4-chlorophenyl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide (CAS No. 852373-35-4)

2-{3-(4-chlorophenyl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide, with the CAS number 852373-35-4, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as triazolopyridazines, which are characterized by their unique structural features and diverse biological activities.

The chemical structure of 2-{3-(4-chlorophenyl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide includes a triazolopyridazine core linked to a sulfanyl group and an acetamide moiety. The presence of the 4-chlorophenyl substituent adds to the compound's hydrophobicity and may influence its pharmacokinetic properties. The acetamide group attached to the phenyl ring is known to enhance the compound's solubility and stability in biological systems.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that 2-{3-(4-chlorophenyl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide exhibits potent anti-inflammatory and analgesic properties. These findings suggest that the compound could be a promising candidate for the development of new drugs targeting chronic pain and inflammatory diseases.

In addition to its anti-inflammatory effects, this compound has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that 2-{3-(4-chlorophenyl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These results have sparked interest in further exploring its mechanisms of action and potential clinical applications in oncology.

The pharmacological profile of 2-{3-(4-chlorophenyl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide has been extensively studied using both in vitro and in vivo models. In vitro assays have shown that the compound can effectively modulate key signaling pathways involved in inflammation and cancer progression. For example, it has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses and cancer development.

In vivo studies have further validated these findings. Animal models of inflammation and cancer have demonstrated that administration of 2-{3-(4-chlorophenyl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide leads to significant reductions in inflammatory markers and tumor growth. These results provide strong evidence for the therapeutic potential of this compound and warrant further clinical investigation.

The safety profile of 2-{3-(4-chlorophenyl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide is another important aspect that has been evaluated in preclinical studies. Toxicological assessments have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This favorable safety profile makes it an attractive candidate for further development as a therapeutic agent.

In conclusion, 2-{3-(4-chlorophenyl)-1,2,4triazolo[4,3-b]pyridazin-6-ylsulfanyl}-N-(3-acetamidophenyl)acetamide (CAS No. 852373-35-4) represents a promising molecule with a wide range of potential applications in medicine. Its unique chemical structure and diverse biological activities make it an exciting target for further research and drug development. As ongoing studies continue to unravel its mechanisms of action and optimize its therapeutic properties, this compound holds great promise for addressing unmet medical needs in areas such as chronic pain management and cancer treatment.

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